molecular formula C8H6F3NO B3033966 2-Amino-5-(trifluoromethyl)benzaldehyde CAS No. 1288999-05-2

2-Amino-5-(trifluoromethyl)benzaldehyde

Cat. No. B3033966
CAS RN: 1288999-05-2
M. Wt: 189.13 g/mol
InChI Key: MBAZNCYHVGXQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H6F3NO . It has a molecular weight of 189.14 . The IUPAC name for this compound is 2-amino-5-(trifluoromethyl)benzaldehyde .


Synthesis Analysis

The synthesis of 2-Amino-5-(trifluoromethyl)benzaldehyde involves several steps. One method involves the use of boron tribromide in dichloromethane at 0 - 20℃ for 1.0h in an inert atmosphere . Another method involves the use of methanesulfonic acid in ethanol for 25.5h in an inert atmosphere under reflux .


Molecular Structure Analysis

The InChI code for 2-Amino-5-(trifluoromethyl)benzaldehyde is 1S/C8H6F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-4H,12H2 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

2-Amino-5-(trifluoromethyl)benzaldehyde can participate in various chemical reactions. For instance, it has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates . It can also react with methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .


Physical And Chemical Properties Analysis

2-Amino-5-(trifluoromethyl)benzaldehyde is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8C . Its water solubility is calculated to be 0.509 mg/ml . It has a lipophilicity Log Po/w (iLOGP) of 1.22 .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in “2-Amino-5-(trifluoromethyl)benzaldehyde”, is a common feature in many FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups in drug molecules can significantly affect pharmaceutical growth .

Synthesis of Complex Molecules

“2-Amino-5-(trifluoromethyl)benzaldehyde” can be used in the synthesis of complex molecules. For instance, it has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates .

Wittig-Horner Reaction

This compound has been used in the Wittig-Horner reaction to produce methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate . The Wittig-Horner reaction is a useful method for the synthesis of alkenes.

Material Science

The unique properties of organo-fluorine compounds, such as “2-Amino-5-(trifluoromethyl)benzaldehyde”, make them useful in material science. They can exhibit bizarre behaviors, leading to several applications in electronics and catalysis .

Agrochemicals

Organo-fluorine compounds are also used in the development of agrochemicals . The trifluoromethyl group can enhance the biological activity of agrochemicals, making “2-Amino-5-(trifluoromethyl)benzaldehyde” a potential candidate for such applications.

Research and Development

As a building block in organic synthesis, “2-Amino-5-(trifluoromethyl)benzaldehyde” is valuable in research and development. It can be used to explore new reactions, synthesize novel compounds, and develop new drugs .

Safety and Hazards

The compound is classified as hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-5-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAZNCYHVGXQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(trifluoromethyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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